molecular formula C12H9BrINO B1401103 3-Bromo-4-(4-iodophenoxy)-phenylamine CAS No. 1341362-72-8

3-Bromo-4-(4-iodophenoxy)-phenylamine

Cat. No. B1401103
M. Wt: 390.01 g/mol
InChI Key: ZZZSYQDABJKGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-4-(4-iodophenoxy)-phenylamine” is a compound that contains a phenylamine group, which is a benzene ring attached to an amine group (-NH2). This compound also has bromo and iodo groups attached to the benzene ring, as well as a phenoxy group, which is a phenyl group attached through an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would have a benzene ring at the center, with the amine group (-NH2) attached to one carbon. The bromo group (-Br) would be attached to the carbon three positions away from the amine group, and the phenoxy group (-OC6H4I-) would be attached to the carbon four positions away from the amine group .


Chemical Reactions Analysis

Phenylamines like this compound can undergo various reactions. They can act as bases, reacting with acids to form salts. They can also undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electron-poor species .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amine and phenoxy groups could make it more soluble in polar solvents. The bromo and iodo groups could increase its molecular weight and possibly its boiling and melting points .

Future Directions

The future directions for this compound would depend on its potential applications. If it has useful properties, it could be studied further for use in various fields like medicine or materials science .

properties

IUPAC Name

3-bromo-4-(4-iodophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrINO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZSYQDABJKGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(4-iodophenoxy)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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